molecular formula C14H13N3O3S B15000790 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B15000790
M. Wt: 303.34 g/mol
InChI Key: FPMUNUWTWFLDEQ-UHFFFAOYSA-N
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Description

7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the thiazole and pyridine rings. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, thiazole, and pyridine derivatives, such as:

Uniqueness

What sets 7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H13N3O3S/c1-15-14-17-13-12(21-14)8(5-11(18)16-13)7-2-3-9-10(4-7)20-6-19-9/h2-4,8H,5-6H2,1H3,(H,15,17)(H,16,18)

InChI Key

FPMUNUWTWFLDEQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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